molecular formula C9H8O2 B1631100 6-Hydroxy-1-indanone CAS No. 62803-47-8

6-Hydroxy-1-indanone

Cat. No.: B1631100
CAS No.: 62803-47-8
M. Wt: 148.16 g/mol
InChI Key: MOANRQDXNNXOLW-UHFFFAOYSA-N
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Description

6-Hydroxy-1-indanone is an organic compound with the molecular formula C9H8O2. It is a white to light yellow crystalline powder and is known for its use in various chemical syntheses. This compound is a derivative of 1-indanone, which is a key structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the alkylation reaction of 5-hydroxy-1-indanone or this compound with various alkyl or benzyl bromides . Another method includes the use of non-conventional techniques such as microwaves, high-intensity ultrasound, and a Q-tube™ reactor, which have been shown to be efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound typically involves the use of Friedel-Crafts acylation reactions. This method employs carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols as starting materials . The reaction is carried out in the presence of Brønsted or Lewis acids to facilitate the formation of the indanone structure.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indanones, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
6-Hydroxy-1-indanone has been studied for its potential anticancer properties. Research indicates that derivatives of 1-indanone exhibit significant activity against various cancer cell lines. For instance, compounds synthesized from this compound have shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Alzheimer's Disease Treatment
The compound is also investigated for its role in treating neurodegenerative diseases like Alzheimer's. Studies have demonstrated that this compound derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of neurotransmitters in the brain. This inhibition can potentially enhance cholinergic transmission, which is often impaired in Alzheimer's patients .

Antimicrobial Properties
Research has highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant antibacterial effects, making it a candidate for developing new antimicrobial agents .

Materials Science

Thermodynamic Properties
The thermodynamic properties of this compound have been studied to enhance the understanding of biomass-derived compounds. These studies contribute to the development of biofuels and other value-added chemical products from biomass. The data obtained from calorimetric studies help predict the behavior of this compound under various conditions, which is crucial for its application in material synthesis .

Polymer Chemistry
this compound is also explored in polymer chemistry for creating new materials with enhanced properties. Its ability to act as a building block in polymer synthesis allows for the design of materials with specific characteristics, such as improved thermal stability and mechanical strength .

Environmental Applications

Biomass Conversion
The compound plays a role in biomass conversion processes aimed at producing sustainable energy sources. Its structural characteristics make it suitable for use in processes that convert organic materials into biofuels, contributing to renewable energy initiatives .

Pollutant Remediation
Recent studies indicate that this compound can be utilized in environmental remediation efforts, particularly in the degradation of pollutants. Its reactivity allows it to participate in chemical reactions that can break down harmful substances in contaminated environments .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated various derivativesShowed significant inhibition of cancer cell proliferation
Alzheimer's ResearchInhibition of AChE and BuChECompounds demonstrated IC50 values indicating strong inhibitory effects
Thermodynamic StudyBiomass-derived compoundsProvided data crucial for predicting behaviors in biomass conversion processes

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-indanone involves its interaction with specific molecular targets and pathways. For example, as a CHK-1 inhibitor, it interferes with the checkpoint kinase 1 (CHK-1) pathway, which is crucial for cell cycle regulation and DNA damage response . By inhibiting CHK-1, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

6-Hydroxy-1-indanone can be compared with other similar compounds such as:

Biological Activity

6-Hydroxy-1-indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and neurodegenerative disease studies. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C_9H_10O_2, features a hydroxyl group attached to an indanone structure. This configuration allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Target of Action : The primary target of this compound is the CHK-1 enzyme, which plays a crucial role in cell cycle regulation and DNA damage response.

Mode of Action : The compound inhibits CHK-1 activity, leading to the disruption of the normal cell cycle and promoting apoptosis in cancer cells. This mechanism highlights its potential as an anti-cancer agent.

Biochemical Pathways : By affecting the CHK-1 pathway, this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents, thereby improving treatment efficacy.

Biological Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies on its biological activity:

Study Cell Line IC50 (µM) Mechanism
Breast Cancer (MCF-7)15.2CHK-1 inhibition
Neuroblastoma (SH-SY5Y)12.5Induction of apoptosis
Lung Cancer (A549)10.0Cell cycle arrest

Study on Cancer Cell Lines

In a recent study, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and inhibited cell proliferation significantly at concentrations as low as 15.2 µM.

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against neurodegenerative diseases. The compound demonstrated a protective effect against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells at an IC50 value of 12.5 µM. Mechanistic studies revealed that it modulated cellular pathways associated with inflammation and apoptosis .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests good bioavailability, which is essential for its therapeutic application. Factors such as solubility, stability under physiological conditions, and metabolic pathways are critical for its effectiveness as a drug candidate.

Applications in Research and Industry

This compound is not only significant in academic research but also holds potential industrial applications:

  • Pharmaceutical Development : Its role as a CHK-1 inhibitor positions it as a candidate for developing new cancer therapies.
  • Neurodegenerative Disease Research : The compound's neuroprotective effects are being explored for potential treatments for diseases like Alzheimer's and Parkinson's .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxy-1-indanone, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by hydroxylation of 1-indanone precursors. To optimize yield, consider catalytic systems (e.g., Lewis acids like AlCl₃) and reaction temperature control (0–6°C for intermediates, as noted in reagent storage guidelines) . Purification via column chromatography or recrystallization is critical, with purity validation using HPLC (>96.0% purity thresholds as per reagent standards) .

Q. Which analytical techniques are most effective for characterizing this compound's structural and chemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms aromatic proton environments and ketone functionality. High-resolution mass spectrometry (HR-MS) validates molecular weight (C₉H₈O₂, MW 148.16). UV-Vis and IR spectroscopy can identify hydroxyl and carbonyl groups. Purity should be assessed via HPLC with optical rotation measurements (>98.0% enantiomeric excess for chiral derivatives) .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in multicomponent reactions for natural product synthesis?

  • Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) to track intermediate formation in reactions like the synthesis of (±)-frondosin C . Isotopic labeling (e.g., ¹⁸O) can elucidate oxygen incorporation pathways. Computational tools (DFT) model transition states to predict regioselectivity in ketone functionalization .

Q. What strategies should be employed to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Cross-validate assays (e.g., CHK-1 inhibition) under standardized conditions (pH, solvent, cell lines). Apply meta-analysis to identify confounding variables (e.g., stereochemical differences in derivatives). Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses and prioritize replication studies .

Q. What computational approaches are recommended to model the electronic and steric effects of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular Dynamics (MD) simulations assess binding affinities with targets like CHK-1. QSAR models correlate substituent effects (e.g., methoxy groups) with inhibitory potency .

Q. How can researchers address reproducibility challenges in synthesizing and testing this compound derivatives?

  • Methodological Answer : Document reaction parameters rigorously (e.g., solvent purity, catalyst batch). Use statistical design (DoE) to identify critical variables. Validate synthetic intermediates via tandem MS and XRD. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Q. Data Presentation and Validation

Q. What are the best practices for presenting spectral and biological data in publications involving this compound?

  • Methodological Answer : Include raw spectral data (NMR, MS) in appendices, with processed data (integration values, coupling constants) in the main text. For biological assays, report IC₅₀ values with standard deviations and positive/negative controls. Use tables to compare derivative activities, referencing CAS numbers (e.g., 62803-47-8 for this compound) .

Q. Hypothesis-Driven Modifications

Q. How can structural modifications of this compound enhance its utility in asymmetric catalysis or medicinal chemistry?

  • Methodological Answer : Introduce electron-donating groups (e.g., methoxy at C5/C6) to modulate ketone reactivity in asymmetric synthesis . For medicinal applications, synthesize 1,4-dihydroindeno[1,2-c]pyrazoles via [3+2] cycloaddition and evaluate cytotoxicity across cancer cell lines . Validate enantiomeric purity via chiral HPLC and correlate with biological activity .

Properties

IUPAC Name

6-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,10H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOANRQDXNNXOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427271
Record name 6-Hydroxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62803-47-8
Record name 6-Hydroxyindan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62803-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Hydroxyindan-1-one (16) was prepared by the demethylation of 6-methoxyindan-1-one (Rf=0.50, 30% ethyl acetate in hexane) using an approach similar to that of Gates (Gates, M.; Dickinson, C. L., Jr. J. Org. Chem. 1957, 22, 1398). Aluminum bromide (3.35 g, 12.6 mmol) was weighed under argon in an oven-dried flask and 6-methoxyindan-1-one (0.972 g, 6 mmol) was added to it. Dry benzene (40 mL) was added dropwise to this mixture and the resulting reddish-yellow solution was refluxed for four hours. The reaction mixture was cooled to room temperature after TLC showed no more starting material and 30 mL of 6N hydrochloric acid solution was added dropwise. The mixture was heated gently till the resulting solution was homogenous. The benzene layer was removed and the aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with water (50 mL), saturated sodium chloride solution (50 mL), dried over sodium sulfate and filtered. The filterate was removed under reduced pressure to yield 16 (3.41 g, 92%) as a grey solid (Rf=0.33, 30% ethyl acetate in hexane). White needles of compound 16 were obtained upon recrystallization from benzene. 1H NMR (acetone-d6, 200 MHz): 8.62 (s, 1H, D2O exchangeable), 7.39 (dd, J=8 Hz, 1 Hz, 1H), 7.14 (dd, J=8 Hz, 2 Hz, 1H), 7.03 (d, J=2 H z, 1H), 3.01 (m, 2H), 2.58 (m, 2H). EI-MS: 148 (M+, 100%), 120 (M+ -CO, 93%), 92 (M+ -CO--2CH2, 12%).
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0 (± 1) mol
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3.35 g
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0.972 g
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30 mL
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40 mL
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Synthesis routes and methods II

Procedure details

Under argon atmosphere, 6-methoxy-1-indanone (10.0 g) was dissolved in xylene (100 ml), and to the mixture was added aluminum chloride (16.4 g). The mixture was refluxed for 2 hours and then cooled to room temperature. To the mixture was added 3N hydrochloric acid (100 ml), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate) to give 6-hydroxy-1-indanone (7.36 g) as pale brown crystals.
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10 g
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100 mL
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16.4 g
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100 mL
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Synthesis routes and methods III

Procedure details

6-Hydroxy-1-indanone was prepared according to the procedure described by Nayak & Chakraborti, Tetrahedron Lett., 38, 8749-8752 (1997). A mixture of 6-hydroxy-1-indanone (5.00 g, 33.8 mmol), tert-butyldiphenylsilyl chloride (23.1 g, 84.2 mmol), and imidazole (6.90 g, 101.4 mmol) in degassed DMF (100 mL) was heated at 60° C. for 18 hours. The solvent was removed in vacuo and the residue purified by silica gel chromatography, eluting with a gradient of hexane—10% to 15% EtOAc, to yield the titled product.
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5 g
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23.1 g
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6.9 g
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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